In Vivo ACE Inhibition Potency: BRL 36378 vs. Captopril in Hypertensive Rats
In anesthetized spontaneously hypertensive rats, BRL 36378 demonstrated approximately twice the potency of captopril in inhibiting angiotensin I (AI) pressor responses when administered intravenously [1].
| Evidence Dimension | Inhibition of Angiotensin I (AI) pressor responses |
|---|---|
| Target Compound Data | Not explicitly stated as IC50; relative potency described |
| Comparator Or Baseline | Captopril |
| Quantified Difference | BRL 36378 was 'about twice as potent' as captopril |
| Conditions | Anaesthetised spontaneously hypertensive rat (SHR) model; i.v. route |
Why This Matters
This quantifies BRL 36378's enhanced in vivo potency over captopril, a key differentiator for researchers requiring stronger ACE inhibition in hypertensive rat models.
- [1] Hamilton, T. C., Howlett, D. R., Longman, S. D., Markwell, R. E., Norton, J., Summers, D. R., & Wilson, C. (1988). Antihypertensive and angiotensin converting enzyme inhibitory activities of a novel dihydrobenzofuran analogue. Arzneimittelforschung, 38(4), 531-536. View Source
